molecular formula C20H17N3O2S2 B14162392 4,4-dimethyl-8-phenyl-15-sulfanylidene-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17)-tetraen-13-one CAS No. 674357-82-5

4,4-dimethyl-8-phenyl-15-sulfanylidene-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17)-tetraen-13-one

Cat. No.: B14162392
CAS No.: 674357-82-5
M. Wt: 395.5 g/mol
InChI Key: ZXQZNRYVGMYVQG-UHFFFAOYSA-N
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Description

4,4-dimethyl-8-phenyl-15-sulfanylidene-5-oxa-11-thia-9,14,16-triazatetracyclo[87002,7012,17]heptadeca-1(10),2(7),8,12(17)-tetraen-13-one is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-dimethyl-8-phenyl-15-sulfanylidene-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17)-tetraen-13-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring the formation of the desired tetracyclic structure.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Advanced techniques like continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4,4-dimethyl-8-phenyl-15-sulfanylidene-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17)-tetraen-13-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents, alkylating agents, or nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

4,4-dimethyl-8-phenyl-15-sulfanylidene-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17)-tetraen-13-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,4-dimethyl-8-phenyl-15-sulfanylidene-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17)-tetraen-13-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or bind to specific receptors, altering cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-dimethyl-8-phenyl-15-sulfanylidene-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17)-tetraen-13-one stands out due to its unique sulfanylidene group and tetracyclic structure, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

Properties

CAS No.

674357-82-5

Molecular Formula

C20H17N3O2S2

Molecular Weight

395.5 g/mol

IUPAC Name

4,4-dimethyl-8-phenyl-15-sulfanylidene-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17)-tetraen-13-one

InChI

InChI=1S/C20H17N3O2S2/c1-20(2)8-11-12(9-25-20)14(10-6-4-3-5-7-10)21-18-13(11)15-16(27-18)17(24)23-19(26)22-15/h3-7H,8-9H2,1-2H3,(H2,22,23,24,26)

InChI Key

ZXQZNRYVGMYVQG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CO1)C(=NC3=C2C4=C(S3)C(=O)NC(=S)N4)C5=CC=CC=C5)C

solubility

10.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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